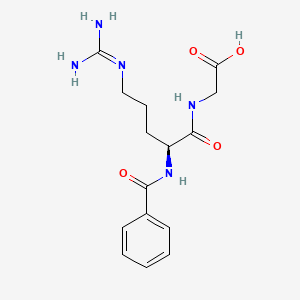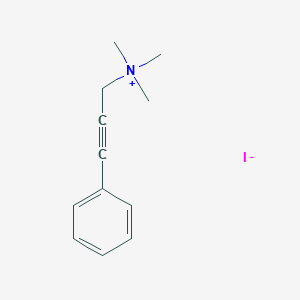
5-Thiazolecarboxaldehyde, 2-(4-ethoxyphenyl)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Thiazolecarboxaldehyde, 2-(4-ethoxyphenyl)-4-methyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the ethoxyphenyl and methyl groups in its structure enhances its chemical reactivity and potential for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxaldehyde, 2-(4-ethoxyphenyl)-4-methyl- typically involves the reaction of 2-aminothiazole with an appropriate aldehyde under acidic or basic conditions. One common method is the condensation reaction between 2-aminothiazole and 4-ethoxybenzaldehyde in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of green chemistry approaches, such as employing environmentally friendly solvents and catalysts, is also being explored to make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
5-Thiazolecarboxaldehyde, 2-(4-ethoxyphenyl)-4-methyl- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: 5-Thiazolecarboxylic acid, 2-(4-ethoxyphenyl)-4-methyl-
Reduction: 5-Thiazolecarbinol, 2-(4-ethoxyphenyl)-4-methyl-
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-Thiazolecarboxaldehyde, 2-(4-ethoxyphenyl)-4-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-Thiazolecarboxaldehyde, 2-(4-ethoxyphenyl)-4-methyl- is primarily based on its ability to interact with various biological targets. The compound can bind to enzymes and proteins, modulating their activity. For example, it has been shown to inhibit the activity of certain bacterial enzymes, leading to antimicrobial effects. The presence of the thiazole ring allows for interactions with DNA and other biomolecules, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of 5-Thiazolecarboxaldehyde, 2-(4-ethoxyphenyl)-4-methyl- with similar biological activities.
4-Methylthiazole: Shares the thiazole ring structure and exhibits similar chemical reactivity.
4-Ethoxybenzaldehyde: Used in the synthesis of the compound and has similar functional groups.
Uniqueness
5-Thiazolecarboxaldehyde, 2-(4-ethoxyphenyl)-4-methyl- is unique due to the combination of the thiazole ring with the ethoxyphenyl and methyl groups. This unique structure enhances its chemical re
Propiedades
Número CAS |
55327-26-9 |
|---|---|
Fórmula molecular |
C13H13NO2S |
Peso molecular |
247.31 g/mol |
Nombre IUPAC |
2-(4-ethoxyphenyl)-4-methyl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C13H13NO2S/c1-3-16-11-6-4-10(5-7-11)13-14-9(2)12(8-15)17-13/h4-8H,3H2,1-2H3 |
Clave InChI |
GUGMIPULVNZZJI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=NC(=C(S2)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Isopropenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14643654.png)
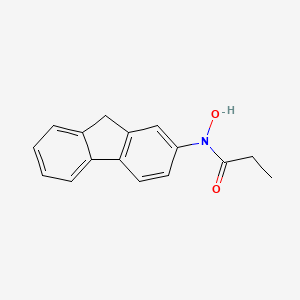
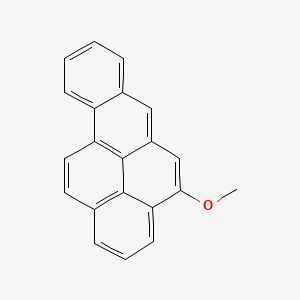

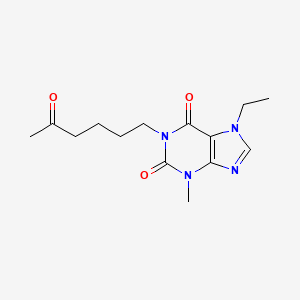
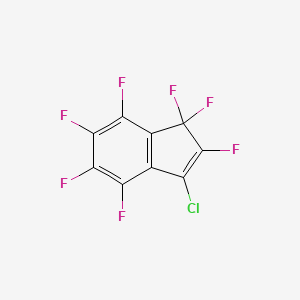
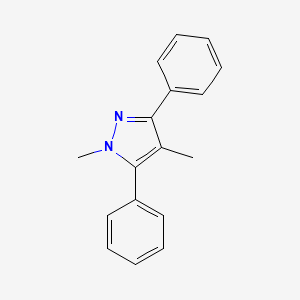
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14643698.png)
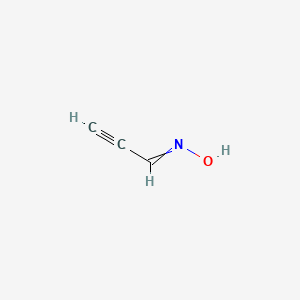
![Propanamide, N-[[2-[(3-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14643721.png)
![5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14643735.png)
![6-Bromo-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14643737.png)
